1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea
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Overview
Description
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers studying its chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea involves several steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzothiophene Group: The benzothiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Bromination and Methoxylation: The 5-bromo-2-methoxyphenyl group can be synthesized through selective bromination and methoxylation reactions.
Formation of the Urea Linkage: The urea linkage can be formed by reacting an isocyanate with an amine under controlled conditions.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers may investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea: Similar structure with a chlorine atom instead of bromine.
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-hydroxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C32H33BrN4O3S |
---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea |
InChI |
InChI=1S/C32H33BrN4O3S/c1-40-28-12-10-23(33)18-25(28)29(36-32(39)35-19-20-9-11-26-22(17-20)6-3-14-34-26)31(38)37-15-4-8-27(37)24-7-2-5-21-13-16-41-30(21)24/h2,5,7,9-13,16-18,27,29,34H,3-4,6,8,14-15,19H2,1H3,(H2,35,36,39)/t27-,29+/m1/s1 |
InChI Key |
ADHQFDQHFBBPQT-PXJZQJOASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)[C@@H](C(=O)N2CCC[C@@H]2C3=CC=CC4=C3SC=C4)NC(=O)NCC5=CC6=C(C=C5)NCCC6 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)N2CCCC2C3=CC=CC4=C3SC=C4)NC(=O)NCC5=CC6=C(C=C5)NCCC6 |
Origin of Product |
United States |
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